molecular formula C17H23I3N2O4 B1207732 alpha-Ethyl-3-(2-(ethyl(2-hydroxyethyl)amino)acetamido)-2,4,6-triiodohydrocinnamic acid CAS No. 76975-06-9

alpha-Ethyl-3-(2-(ethyl(2-hydroxyethyl)amino)acetamido)-2,4,6-triiodohydrocinnamic acid

Cat. No. B1207732
CAS RN: 76975-06-9
M. Wt: 700.1 g/mol
InChI Key: DWBKQIMYWZACBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Ethyl-3-(2-(ethyl(2-hydroxyethyl)amino)acetamido)-2,4,6-triiodohydrocinnamic acid, also known as Alpha-Ethyl-3-(2-(ethyl(2-hydroxyethyl)amino)acetamido)-2,4,6-triiodohydrocinnamic acid, is a useful research compound. Its molecular formula is C17H23I3N2O4 and its molecular weight is 700.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Ethyl-3-(2-(ethyl(2-hydroxyethyl)amino)acetamido)-2,4,6-triiodohydrocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Ethyl-3-(2-(ethyl(2-hydroxyethyl)amino)acetamido)-2,4,6-triiodohydrocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

76975-06-9

Product Name

alpha-Ethyl-3-(2-(ethyl(2-hydroxyethyl)amino)acetamido)-2,4,6-triiodohydrocinnamic acid

Molecular Formula

C17H23I3N2O4

Molecular Weight

700.1 g/mol

IUPAC Name

2-[[3-[[2-[ethyl(2-hydroxyethyl)amino]acetyl]amino]-2,4,6-triiodophenyl]methyl]butanoic acid

InChI

InChI=1S/C17H23I3N2O4/c1-3-10(17(25)26)7-11-12(18)8-13(19)16(15(11)20)21-14(24)9-22(4-2)5-6-23/h8,10,23H,3-7,9H2,1-2H3,(H,21,24)(H,25,26)

InChI Key

DWBKQIMYWZACBK-UHFFFAOYSA-N

SMILES

CCC(CC1=C(C(=C(C=C1I)I)NC(=O)CN(CC)CCO)I)C(=O)O

Canonical SMILES

CCC(CC1=C(C(=C(C=C1I)I)NC(=O)CN(CC)CCO)I)C(=O)O

synonyms

2-(3-(N-ethyl-2-hydroxyethyl)aminoacetamido-2,4,6-triiodobenzyl)butyric acid
RCK 136
RCK-136

Origin of Product

United States

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